(2-Carbamoyl-4-fluorophenyl)boronic acid
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Overview
Description
“(2-Carbamoyl-4-fluorophenyl)boronic acid” is an organofluorine compound . It is functionally related to a phenylboronic acid . This compound is also known as "Boronic acid, B- [2-(aminocarbonyl)-4-fluorophenyl]-" .
Synthesis Analysis
The synthesis of “(2-Carbamoyl-4-fluorophenyl)boronic acid” has been studied in the context of structure-activity studies . These studies examined the effect of a novel series of S-substituted 6-mercapto-N-phenyl-nicotinamides on CXCL1-stimulated Ca (2+) flux in whole human PMNs .
Molecular Structure Analysis
The molecular formula of “(2-Carbamoyl-4-fluorophenyl)boronic acid” is C7H7BFNO3 . The average mass is 182.945 Da and the monoisotopic mass is 183.050308 Da .
Chemical Reactions Analysis
“(2-Carbamoyl-4-fluorophenyl)boronic acid” has been used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Carbamoyl-4-fluorophenyl)boronic acid” include a density of 1.4±0.1 g/cm3, a boiling point of 347.4±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . The compound also has an enthalpy of vaporization of 62.4±3.0 kJ/mol and a flash point of 163.9±30.7 °C .
Scientific Research Applications
Transition Metal-Catalyzed Cross-Coupling Reactions
(2-Carbamoyl-4-fluorophenyl)boronic acid: serves as a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. These reactions involve the formation of carbon–carbon bonds using transition metal catalysts. Specifically, this compound participates in palladium-catalyzed coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes. The versatility of SM coupling makes it a powerful tool for synthesizing complex organic molecules and functional materials .
Anion Receptors for Polymer Electrolytes
Researchers have explored the use of (2-Carbamoyl-4-fluorophenyl)boronic acid in the preparation of phenylboronic catechol esters. These esters exhibit promising anion receptor properties, particularly relevant for applications in polymer electrolytes. The ability to selectively bind anions is crucial for enhancing the performance of electrolytic systems .
Diastereoselective Synthesis of Allylic Alcohols
The compound has found application in the diastereoselective synthesis of trisubstituted allylic alcohols. Rhodium-catalyzed arylation reactions involving this boronic acid lead to the formation of these valuable building blocks. These allylic alcohols can subsequently be used in the synthesis of diverse organic compounds .
Liquid Crystalline Materials
Recent studies have employed (2-Carbamoyl-4-fluorophenyl)boronic acid to create novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls. Palladium-catalyzed cross-couplings enable the construction of these liquid crystalline structures. Such materials have applications in display technologies, sensors, and optoelectronic devices .
Synthesis of Potent Leukotriene B4 Receptor Agonists
In medicinal chemistry, this compound plays a role in the synthesis of o-phenylphenols. Some of these derivatives act as potent leukotriene B4 receptor agonists. Leukotrienes are lipid mediators involved in inflammation and immune responses. Understanding their interactions with receptors is crucial for drug development .
Microwave-Assisted Suzuki Coupling
Researchers have explored microwave-assisted Suzuki coupling reactions using (2-Carbamoyl-4-fluorophenyl)boronic acid and a triton B catalyst. The use of microwave irradiation accelerates the coupling process, making it more efficient. This method allows for rapid synthesis of biaryl compounds and other related structures .
Mechanism of Action
Target of Action
The primary target of (2-Carbamoyl-4-fluorophenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
(2-Carbamoyl-4-fluorophenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by (2-Carbamoyl-4-fluorophenyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
It’s important to note that the rate of hydrolysis of boronic esters, such as (2-carbamoyl-4-fluorophenyl)boronic acid, can be influenced by factors such as ph . This could potentially impact the compound’s bioavailability.
Result of Action
The result of the action of (2-Carbamoyl-4-fluorophenyl)boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of organic chemistry .
Action Environment
The action, efficacy, and stability of (2-Carbamoyl-4-fluorophenyl)boronic acid can be influenced by environmental factors. For instance, the pH of the environment can significantly affect the rate of the reaction . Therefore, careful consideration must be given to these factors when using this compound for pharmacological purposes .
Safety and Hazards
Safety measures for handling “(2-Carbamoyl-4-fluorophenyl)boronic acid” include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .
Future Directions
The future directions of “(2-Carbamoyl-4-fluorophenyl)boronic acid” research could involve further exploration of its role as a noncompetitive boronic acid CXCR1/2 antagonist . Additionally, its use as a reactant in coupling reactions and in the synthesis of novel biologically active terphenyls could be further explored .
properties
IUPAC Name |
(2-carbamoyl-4-fluorophenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BFNO3/c9-4-1-2-6(8(12)13)5(3-4)7(10)11/h1-3,12-13H,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAONGALRMVQDSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)C(=O)N)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675210 |
Source
|
Record name | (2-Carbamoyl-4-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1217500-90-7 |
Source
|
Record name | (2-Carbamoyl-4-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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